2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding difluoromethylated products or reduction to yield difluoromethyl alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include difluoromethylated aromatic compounds, difluoromethyl alcohols, and other substituted derivatives .
Scientific Research Applications
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the formation of covalent bonds. The difluoromethyl group enhances the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity . This interaction is facilitated by the unique electronic properties of the difluoromethyl group, which can mimic the behavior of other functional groups such as hydroxyl or thiol groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated boronic esters and difluoromethylated aromatic compounds. Examples are:
- 2-(4-(Trifluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-(Difluoromethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
What sets 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its specific combination of difluoromethyl and difluorophenyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .
Properties
Molecular Formula |
C13H15BF4O2 |
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Molecular Weight |
290.06 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-3,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6,11H,1-4H3 |
InChI Key |
WDGLDTFVLZDMDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)F)F |
Origin of Product |
United States |
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